6-Bromo-2-[(4-chlorophenyl)methyl]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one
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Overview
Description
6-Bromo-2-[(4-chlorophenyl)methyl]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one is a useful research compound. Its molecular formula is C11H9BrClN3OS and its molecular weight is 346.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structure Analysis
Research has been conducted on similar 1,2,4-triazine derivatives, focusing on their synthesis and structural analysis. For instance, Branowska et al. (2022) synthesized two new 1,2,4-triazine-containing sulfonamide derivatives and characterized them using spectroscopic, X-ray diffraction, and theoretical calculation methods. These compounds showed significant interaction in their molecular structure due to hydrogen bonds and Hirshfeld surface analysis indicated a high percentage of intermolecular interactions in these derivatives (Branowska et al., 2022).
Molecular Dimensions and Conformation
Insuasty et al. (2008) studied the molecular dimensions of 2-ethylsulfanyl-7-(4-methylphenyl)-4-phenylpyrazolo[1,5-a][1,3,5]triazine, among others, highlighting the importance of aromatic delocalization in the pyrazole rings and the varying conformations adopted by the ethylsulfanyl substituents. This kind of research is crucial in understanding the physical properties and potential applications of such compounds (Insuasty et al., 2008).
Crystal Structure
The crystal structure of related compounds has been studied to understand their stability and molecular interactions. For example, the structure of cycloguanil hydrochloride, a compound with a similar triazine ring, was examined using neutron diffraction by Schwalbe et al. (1989). Their findings showed how the heterocycles form cyclic dimers via hydrogen bonds, which is essential for understanding the stability and reactivity of these compounds (Schwalbe et al., 1989).
Applications in Organic Chemistry
Research also extends to the applications of 1,2,4-triazines in organic chemistry. Wang et al. (2006) developed a method for the bromo- and chloro-methylation of various 5-substituted salicylaldehydes, using compounds with a structure similar to 6-Bromo-2-[(4-chlorophenyl)methyl]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one. This method has potential applications in synthesizing ligands for metal salts (Wang et al., 2006).
Mechanism of Action
- However, considering its indole scaffold, it may interact with various receptors or enzymes due to its aromatic nature and π-electron delocalization .
Target of Action
Biochemical Pathways
Properties
IUPAC Name |
6-bromo-2-[(4-chlorophenyl)methyl]-3-methylsulfanyl-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN3OS/c1-18-11-14-10(17)9(12)15-16(11)6-7-2-4-8(13)5-3-7/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCLUKLOKBBAMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C(=NN1CC2=CC=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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